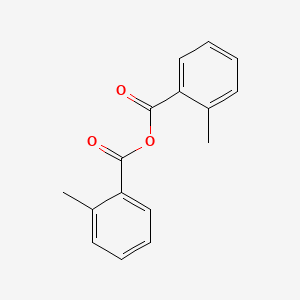

2-Methylbenzoic acid anhydride

Beschreibung

Significance of Anhydride (B1165640) Functional Groups in Contemporary Organic Chemistry

The anhydride functional group is a cornerstone in modern organic synthesis due to its inherent reactivity and broad applicability. longdom.org Its importance stems from the electrophilic nature of the carbonyl carbons, making them susceptible to attack by various nucleophiles. longdom.org

Role as Reactive Acyl Compounds in Acyl Transfer Reactions

Carboxylic acid anhydrides are highly effective acylating agents, meaning they can introduce an acyl group (R-C=O) into other molecules. numberanalytics.comsavemyexams.com This reactivity is attributed to the fact that the carboxylate ion is a good leaving group. allen.in While generally less reactive than their acid chloride counterparts, anhydrides are often preferred due to their easier handling and the production of a carboxylic acid byproduct instead of hydrogen chloride gas. salempress.comchemistrysteps.com Their utility in acylation reactions is fundamental to the construction of complex organic molecules. magtech.com.cn

Applications in the Formation of Esters, Amides, and Other Acyl Derivatives

The reaction of carboxylic acid anhydrides with various nucleophiles leads to the formation of a diverse range of important functional groups.

Esters: Anhydrides react with alcohols to form esters, a reaction that is often irreversible and thus provides high yields of the desired product. libretexts.orgwizeprep.com This method is applicable to both alcohols and phenols. chemguide.co.uk The presence of a base like pyridine (B92270) can facilitate these reactions. libretexts.org

Amides: The reaction of anhydrides with ammonia (B1221849) or primary and secondary amines yields amides. chemistrysteps.comlibretexts.org Typically, two equivalents of the amine are required, as one equivalent acts as a nucleophile while the second neutralizes the carboxylic acid byproduct. libretexts.orglibretexts.org

Other Derivatives: Anhydrides can also be used in Friedel-Crafts acylation to form ketones and can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. chemistrysteps.comwikipedia.orgnumberanalytics.com

Importance in Peptide Synthesis and Biomolecule Modification

Mixed carboxylic-carbonic acid anhydrides are significant in peptide synthesis, where they facilitate the formation of peptide bonds between amino acids. researchgate.net This method, developed in the early 1950s, allows for the coupling of a protected amino acid with an amino acid ester. wikipedia.orghighfine.com Additionally, anhydrides like acetic anhydride are used for the acetylation of biomolecules. longdom.org Polymer-bound mixed carboxylic dithiocarbamic anhydrides have also been developed as acylating reagents for peptide synthesis. ias.ac.in

Utility in Polymer Chemistry for Polyesters and Polyamides

Acid anhydrides are key monomers in the synthesis of polymers such as polyesters and polyamides. longdom.orglibretexts.org For instance, maleic anhydride is widely used in the production of resins through copolymerization with styrene. wikipedia.org Dianhydrides, which contain two anhydride functional groups, are specifically used to synthesize polyimides. wikipedia.org

Classification of Anhydrides: Symmetrical, Unsymmetrical, and Cyclic Structures

Carboxylic acid anhydrides are categorized based on their structure:

Symmetrical Anhydrides: These anhydrides have two identical acyl groups. numberanalytics.comucalgary.ca They are named by replacing the "acid" suffix of the parent carboxylic acid with "anhydride." wikipedia.org For example, the dehydration of two acetic acid molecules yields acetic anhydride. spectroscopyonline.com

Unsymmetrical (Mixed) Anhydrides: These possess two different acyl groups. numberanalytics.comucalgary.ca Their nomenclature involves alphabetically listing the names of the two parent carboxylic acids followed by the word "anhydride." vedantu.comaakash.ac.in

Cyclic Anhydrides: These are formed from dicarboxylic acids, where the anhydride linkage creates a ring structure. wikipedia.orgiupac.org Common examples include succinic anhydride and phthalic anhydride, which form stable five- or six-membered rings. spectroscopyonline.comfiveable.me Cyclic anhydrides are widely used in various industrial applications. gu.se

Overview of 2-Methylbenzoic Acid Anhydride within the Context of Aromatic Anhydrides

This compound, also known as o-toluic anhydride, is a symmetrical aromatic carboxylic anhydride. cymitquimica.com Aromatic anhydrides are a subclass of anhydrides where the acyl groups are derived from aromatic carboxylic acids. tcichemicals.com These compounds are important reagents in organic synthesis, often used in acylation and esterification reactions. tcichemicals.comacs.org this compound shares the general reactivity of other anhydrides but its specific properties are influenced by the presence of the methyl group on the benzene (B151609) ring.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 2-methylbenzoyl 2-methylbenzoate (B1238997) |

| Synonyms | o-Toluic anhydride, Benzoic acid, 2-methyl-, anhydride cymitquimica.com |

| Molecular Formula | C16H14O3 ncats.io |

| Molecular Weight | 254.28 g/mol ncats.io |

| Appearance | Solid |

Structural Specificity and Aromatic Ring Influence

This compound, also known as o-toluic anhydride, is a symmetrical aromatic acid anhydride. simsonpharma.comwikipedia.org Its structure consists of two 2-methylbenzoyl groups linked by an oxygen atom. The molecular formula is C₁₆H₁₄O₃, and it has a molecular weight of 254.28 g/mol . simsonpharma.comnist.gov

The presence of the aromatic rings and the methyl groups at the ortho position to the carbonyl groups significantly influences the chemical properties of this compound. The aromatic ring itself imparts a degree of stability to the molecule. However, the alkyl side chains on an aromatic ring can be susceptible to oxidation under strong conditions, converting them to carboxylic acid groups. openstax.org

The carboxyl group of an aromatic acid is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. britannica.comnumberanalytics.com This means that electrophilic attack on the benzene ring of this compound would occur less readily than on benzene itself and would be directed to the positions meta to the anhydride linkage. britannica.com The methyl group, being an ortho, para-director, would have a competing influence on the substitution pattern.

A study on the synthesis of 3-acetoxy-2-methylbenzoic anhydride, a related compound, highlighted the role of intermolecular weak C–H···O hydrogen bonds and π···π interactions in stabilizing the crystal structure. acs.org Such interactions are also expected to play a role in the solid-state structure of this compound.

Distinctions from Aliphatic and Other Aromatic Anhydrides

The reactivity and properties of this compound can be better understood by comparing it with aliphatic and other aromatic anhydrides.

Reactivity: Generally, the reactivity of acid anhydrides follows the order: mixed anhydride > symmetrical aliphatic carboxylic anhydride > symmetrical aromatic carboxylic anhydride. tcichemicals.com This lower reactivity of aromatic anhydrides like this compound is attributed to the electronic effects of the aromatic ring. tcichemicals.com However, the introduction of substituents on the aromatic ring can modulate this reactivity. Electron-withdrawing groups tend to increase reactivity, while electron-donating groups decrease it. tcichemicals.com For instance, 2-methyl-6-nitrobenzoic anhydride (Shiina reagent) is a highly effective reagent for macrolactonization due to the presence of the electron-withdrawing nitro group. wikipedia.orgresearchgate.net

Structural Differences: Aliphatic compounds consist of straight or branched chains of carbon atoms, whereas aromatic compounds contain one or more planar rings of atoms with a delocalized pi-electron system. quora.comquora.com This fundamental structural difference leads to distinct chemical behaviors. Aromatic anhydrides are generally more stable than their aliphatic counterparts.

Synthetic Applications: While both aliphatic and aromatic anhydrides are used as acylating agents, the choice between them often depends on the desired product and reaction conditions. For example, in certain esterification reactions, using a less reactive aromatic anhydride can lead to higher selectivity for the desired product. tcichemicals.com

Here is a table summarizing some key distinctions:

| Feature | This compound (Aromatic) | Acetic Anhydride (Aliphatic) |

| Structure | Contains two 2-methylphenyl groups. simsonpharma.com | Contains two methyl groups. fiveable.me |

| Reactivity | Generally less reactive than aliphatic anhydrides. tcichemicals.com | Generally more reactive than aromatic anhydrides. tcichemicals.com |

| Stability | Higher stability due to aromatic rings. | Lower stability. |

| Key Reactions | Acylation, esterification, amidation. tcichemicals.comrxchemicals.com | Acetylation of alcohols, amines, etc. longdom.orgfiveable.me |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylbenzoyl) 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBSXJWDERHYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209519 | |

| Record name | 2-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-86-3 | |

| Record name | Benzoic acid, 2-methyl-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenzoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylbenzoic Acid Anhydride and Analogues

Direct Dehydration Approaches for Carboxylic Acids

Direct dehydration involves the removal of one molecule of water from two molecules of a carboxylic acid to form the anhydride (B1165640) linkage. This can be accomplished either by using potent dehydrating chemical agents or by applying thermal energy.

A common and effective method for synthesizing acid anhydrides involves treating the carboxylic acid with a strong dehydrating agent. salempress.comyoutube.com These reagents facilitate the removal of water under milder conditions than thermal dehydration. researchgate.net

Phosphorus Pentoxide (P₄O₁₀): As a powerful dehydrating agent, phosphorus pentoxide readily converts carboxylic acids into their corresponding anhydrides. stackexchange.comstackexchange.comwikipedia.orgcrunchchemistry.co.uk The reaction is driven by the highly exothermic hydrolysis of P₄O₁₀. stackexchange.comwikipedia.org The mechanism involves the carboxylic acid's hydroxyl group attacking the phosphorus atom, which transforms the hydroxyl into a superior leaving group. stackexchange.comechemi.com This facilitates a subsequent attack by a second carboxylic acid molecule, leading to the formation of the anhydride. stackexchange.comechemi.com While effective, its utility can sometimes be hindered by the formation of a viscous protective layer on the solid reagent, which can inhibit further reaction. wikipedia.org

Carbodiimides: Reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used for anhydride formation, particularly in peptide synthesis and for creating transient anhydrides in aqueous systems. hartleygroup.orgresearchgate.netacs.orgwikipedia.org The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then be attacked by another carboxylate molecule to yield the anhydride and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org This method is notable for its mild conditions. researchgate.net

Thionyl Chloride (SOCl₂): While primarily known for converting carboxylic acids to acyl chlorides, thionyl chloride can also be used to synthesize anhydrides, often in the presence of a base like pyridine (B92270). researchgate.netlibretexts.orgtandfonline.com The reaction proceeds by first forming an acyl chlorosulfite intermediate, which is a better leaving group than the original hydroxyl group. libretexts.org This intermediate can then react with a carboxylate anion to form the anhydride. Reports indicate that for monocarboxylic acids, the presence of pyridine is crucial for anhydride formation. tandfonline.com

Other Reagents: Various other reagents can effect the dehydration of carboxylic acids. Oxalyl chloride and triphosgene (B27547) are also employed for this purpose. researchgate.netacs.org A system combining triphenylphosphine (B44618) oxide and oxalyl chloride has also been shown to be effective for preparing anhydrides from carboxylic acids. acs.org

| Dehydrating Reagent | Key Features | Byproducts |

|---|---|---|

| Phosphorus Pentoxide (P₄O₁₀) | Powerful, strong driving force. stackexchange.comwikipedia.org | Phosphoric acid derivatives. stackexchange.com |

| Carbodiimides (e.g., EDC, DCC) | Mild reaction conditions, forms O-acylisourea intermediate. researchgate.netwikipedia.org | Urea derivatives (e.g., dicyclohexylurea). wikipedia.org |

| Thionyl Chloride (SOCl₂) | Often requires a base like pyridine for anhydride synthesis. tandfonline.com | Sulfur dioxide, HCl. crunchchemistry.co.uk |

| Oxalyl Chloride / Triphenylphosphine Oxide | Effective combined system for anhydride synthesis. acs.org | Triphenylphosphine, CO, CO₂, HCl. |

Heating a carboxylic acid can lead to the formation of an anhydride through the elimination of water. salempress.com However, this method typically requires very high temperatures, often exceeding 300°C for many carboxylic acids. google.com The thermal decomposition of benzoic acid, for instance, has been studied at temperatures near 500°C. cdnsciencepub.com For dicarboxylic acids, intramolecular dehydration to form cyclic anhydrides can occur more readily upon heating, especially when a stable five- or six-membered ring is formed. salempress.comlibretexts.orgtmc.edu To make thermal dehydration more practical for other acids, catalysts can be employed. A patented process describes the conversion of carboxylic acids to their anhydrides at lower temperatures (120°C to 300°C) in the presence of metal salt catalysts, such as those of cobalt, manganese, or palladium. google.com

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a cornerstone of carboxylic acid derivative chemistry and provides the most common and versatile route to acid anhydrides in a laboratory setting. libretexts.orgchemistrysteps.com This strategy is generally more reliable than dehydration methods that use harsh conditions.

The reaction between a highly reactive acyl chloride and a nucleophilic carboxylate anion is a classic and efficient method for preparing both symmetrical and unsymmetrical acid anhydrides. uomustansiriyah.edu.iqpressbooks.pub This reaction is a type of nucleophilic acyl substitution. libretexts.orgfiveable.me

The mechanism for this transformation follows a characteristic addition-elimination pathway. crunchchemistry.co.ukmasterorganicchemistry.com

Nucleophilic Addition: The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond, which simultaneously expels the most stable leaving group. masterorganicchemistry.comyoutube.com In this case, the chloride ion is an excellent leaving group, and its departure results in the formation of the acid anhydride. youtube.com

The reaction can also be performed using a neutral carboxylic acid as the nucleophile instead of a carboxylate salt. libretexts.orgmasterorganicchemistry.com When a neutral acid is used, a weak base such as pyridine is typically added to the reaction mixture. libretexts.orgpressbooks.puborgsyn.org The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. pressbooks.pub

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Attack | The carboxylate anion attacks the carbonyl carbon of the acyl chloride. youtube.com | Tetrahedral Alkoxide Intermediate. masterorganicchemistry.com |

| 2. Elimination | The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. youtube.com | Acid Anhydride, Chloride Ion. youtube.com |

This methodology is well-suited for the synthesis of aromatic anhydrides. The preparation of 3-acetoxy-2-methylbenzoic anhydride, a close analogue of the target compound, exemplifies this approach. acs.orgsemanticscholar.org In this synthesis, 3-acetoxy-2-methylbenzoyl chloride is treated with 3-acetoxy-2-methylbenzoic acid in the presence of triethylamine (B128534) as the base. acs.org The triethylamine deprotonates the carboxylic acid to form the nucleophilic carboxylate in situ, which then reacts with the acyl chloride. acs.org

Other documented examples further illustrate the utility of this method for aromatic systems:

Benzoic Anhydride: Can be prepared by reacting benzoyl chloride with benzoic acid in the presence of pyridine. orgsyn.org

p-Chlorobenzoic Anhydride: Synthesized from the reaction of p-chlorobenzoyl chloride and p-chlorobenzoic acid. orgsyn.org

4-Coumarinyl 2-methylbenzoate (B1238997): Formed via a nucleophilic addition-dissociation reaction between 2-methylbenzoyl chloride and the hydroxyl group of 4-hydroxycoumarin, where the unshared electrons on the oxygen act as the nucleophile. dergipark.org.tr

These examples highlight the robustness of the acyl chloride-carboxylate reaction for producing a variety of aromatic anhydrides, suggesting its direct applicability for the synthesis of 2-methylbenzoic acid anhydride from 2-methylbenzoyl chloride and a 2-methylbenzoate salt or 2-methylbenzoic acid with a suitable base.

Activation of Carboxylic Acids with Activating Agents

A common strategy for synthesizing acid anhydrides is the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by another carboxylate molecule. This is often accomplished using specific activating agents.

Phosphine-Based Reagents (e.g., Triphenylphosphine/Trichloroisocyanuric Acid, Triphenylphosphine Oxide/Oxaloyl Chloride Systems)

Phosphine-based reagents are effective for the synthesis of symmetrical carboxylic anhydrides under mild conditions.

Triphenylphosphine/Trichloroisocyanuric Acid System: A combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA) serves as a potent mixed reagent for the direct conversion of carboxylic acids to their corresponding anhydrides. chemicalpapers.comresearchgate.net This method is advantageous due to its mild reaction conditions (room temperature), short reaction times, and high yields of the final products. chemicalpapers.com The reaction is believed to proceed through an activated phosphonium (B103445) species. researchgate.net The system has been successfully used for a variety of carboxylic acids, demonstrating its broad applicability. chemicalpapers.com

Triphenylphosphine Oxide/Oxaloyl Chloride System: Another highly efficient method involves the use of triphenylphosphine oxide (TPPO) in conjunction with oxalyl chloride ((COCl)₂). researchgate.netresearchgate.netnih.govacs.org This system facilitates the synthesis of a wide range of symmetric and cyclic carboxylic anhydrides under mild and neutral conditions, often resulting in high yields. researchgate.netnih.gov The reaction is thought to proceed through a reactive intermediate, Ph₃PCl₂, which acts as a catalyst for the carboxylic acid salt. researchgate.netnih.gov The choice of solvent can influence the reaction's efficiency, with acetonitrile (B52724) and dichloromethane (B109758) often providing the best results. acs.org A key advantage of this method is the potential for the catalyst, TPPO, to be recycled.

A study on the synthesis of 4-methylbenzoic anhydride using this system reported yields of up to 93%. The general procedure involves mixing TPPO and oxalyl chloride in acetonitrile, followed by the addition of the carboxylic acid and a base like triethylamine. acs.org

Table 1: Synthesis of Carboxylic Anhydrides using Phosphine-Based Reagents

| Carboxylic Acid | Reagent System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | TPPO / (COCl)₂ | Acetonitrile | 1 equiv. TPPO, 1.3 equiv. (COCl)₂, 1h | 93 | acs.org |

| 4-Methylbenzoic Acid | TPPO / (COCl)₂ | Acetonitrile | 1 equiv. TPPO, 1.3 equiv. (COCl)₂, 1h, 30°C | 93 | |

| Various Carboxylic Acids | PPh₃ / TCCA | Not specified | Room Temperature | Excellent | chemicalpapers.com |

| Succinic Acid | TPPO / (COCl)₂ | Acetonitrile | 5h | 94 | acs.org |

This table is interactive and allows for sorting and filtering of data.

Role of Lewis Acid and Basic Catalysts

Catalysts play a crucial role in many anhydride synthesis methods, often enhancing reaction rates and yields.

Lewis Acid Catalysts: Lewis acids can be employed to activate carboxylic acids or their derivatives for anhydride formation. For instance, in the synthesis of lactones, which are cyclic anhydrides, Lewis acid catalysts have been used with activating agents like 4-trifluoromethylbenzoic anhydride (TFBA). niph.go.jp Niobium pentoxide (Nb₂O₅) has been identified as a water-tolerant Lewis acid catalyst effective for the direct synthesis of cyclic imides from carboxylic anhydrides and amines. researchgate.net While not directly for this compound, this demonstrates the utility of Lewis acids in related transformations. A method for preparing p-toluic acid from carbon dioxide and toluene (B28343) utilizes a Lewis acid main catalyst with a zeolite carrier and a chlorosilane cocatalyst. google.com

Basic Catalysts: Basic catalysts are also widely used, particularly in methods involving mixed anhydrides. For example, the esterification of carboxylic acids using 2-methyl-6-nitrobenzoic anhydride (MNBA) is promoted by basic catalysts like 4-(dimethylamino)pyridine (DMAP). nih.gov This method allows for the reaction to proceed at room temperature with high yields and chemoselectivity. nih.gov Triethylamine is often used as a base in conjunction with other activating agents to neutralize the acid formed during the reaction and to facilitate the formation of the carboxylate nucleophile. nih.govacs.org In the synthesis of 3-acetoxy-2-methylbenzoic anhydride, triethylamine was used to react with 3-acetoxy-2-methylbenzoic acid before the addition of the corresponding acyl chloride. nih.govacs.org

Advanced and Emerging Synthetic Routes

Research continues to explore more efficient, sustainable, and versatile methods for anhydride synthesis.

Palladium-Catalyzed Carbonylation of Alkenes Leading to Anhydrides

A novel approach to synthesizing carboxylic acid anhydrides involves the palladium-catalyzed carbonylation of alkenes. citedrive.combohrium.com This method can produce both symmetric and mixed anhydrides from simple alkenes and carbon monoxide. bohrium.com The reaction often uses a palladium catalyst, such as palladium(II) acetate, in combination with a phosphine (B1218219) ligand. bohrium.comresearchgate.net The choice of ligand is crucial, with electron-poor phosphine ligands generally leading to higher reaction rates. bohrium.com

One strategy involves the in situ generation of carboxylic acids from the reaction of an alkene and formic acid with carbon monoxide, which then form the anhydride. citedrive.comresearchgate.net This process has been applied to various alkenes, yielding moderate to excellent results. citedrive.com An advantage of this method is the potential for one-pot derivatization of the resulting anhydrides into other valuable compounds like esters and amides. bohrium.com

Flow Chemistry Approaches for Continuous Anhydride Synthesis

Flow chemistry offers several advantages for chemical synthesis, including improved safety, scalability, and control over reaction parameters. The synthesis of carboxylic anhydrides has been successfully adapted to continuous flow systems. acs.org For example, a flow process has been developed for the synthesis of acyl chlorides from carboxylic acids using phosgene (B1210022) generated in situ from chloroform, which can then be used to produce anhydrides. acs.org

Continuous flow methods have also been developed for the synthesis of carboxylic acids themselves from alcohols, which could then be converted to anhydrides in a subsequent step. rsc.org These processes often utilize heterogeneous catalysts packed in a column reactor, allowing for continuous production and easy separation of the product. rsc.orgresearchgate.net The scalability of flow synthesis has been demonstrated, for instance, in the large-scale production of azelaic dihydrazide. osti.gov

Green Chemistry Considerations in Anhydride Production

There is a growing emphasis on developing more environmentally friendly methods for chemical production, and anhydride synthesis is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One approach is the use of biomass-derived feedstocks. For example, phthalic anhydride can be produced from renewable resources like furan (B31954) and maleic anhydride, which are derived from biomass. rsc.orgacs.org This route involves a Diels-Alder reaction followed by dehydration, and can be performed under solvent-free conditions or with the use of solid acid catalysts. rsc.orgacs.org

Another green strategy is to move away from stoichiometric reagents that generate significant waste. Catalytic methods, such as the palladium-catalyzed carbonylation of alkenes, are inherently more atom-economical. google.com The use of electrochemical methods for anhydride synthesis from carboxylic acids without the need for a dehydrating agent is another promising green alternative. nih.govresearchgate.net This method is redox-neutral and uses environmentally friendly electrode materials. nih.gov Additionally, the development of processes that utilize less hazardous solvents or solvent-free conditions contributes to the greening of anhydride production. researchgate.net

Enzymatic or Biocatalytic Synthesis of Anhydrides

The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to conventional chemical methods. In the context of carboxylic acid anhydrides, biocatalysis, particularly employing lipases, has been explored for their formation and, more commonly, for their subsequent reactions. While direct enzymatic synthesis of this compound is not extensively documented, the principles can be inferred from studies on analogous aromatic and other carboxylic acid anhydrides.

Enzymes, primarily lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), are known to catalyze the formation of ester and amide bonds, and can also be involved in reactions with anhydrides. nih.gov The key characteristic of lipase-catalyzed reactions is their high chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.gov These enzymes typically function through the formation of an acyl-enzyme intermediate. nih.gov

One of the prominent applications of lipases in conjunction with anhydrides is in polymerization reactions. For instance, lipases can catalyze the polymerization of cyclic acid anhydrides with glycols to produce polyesters. nih.gov This process highlights the ability of lipases to recognize and react with the anhydride functional group.

A notable example of enzymatic interaction with aromatic anhydrides is the lipase-mediated desymmetrization of glycerol (B35011). In a study using Chirazyme L-2 from Candida antarctica, various aromatic and aliphatic anhydrides were used as acyl donors for the esterification of glycerol. pu-toyama.ac.jp Among the aromatic anhydrides studied was p-methylbenzoic anhydride, an isomer of the target compound. The enzyme demonstrated the ability to catalyze the reaction between the aromatic anhydride and glycerol in an organic solvent (1,4-dioxane). pu-toyama.ac.jp This research underscores the feasibility of using lipases to mediate reactions involving substituted benzoic anhydrides.

Furthermore, research into the synthesis of amides has also utilized anhydrides in biocatalytic systems. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be effective in synthesizing a range of aminooxo-acids from anilines and various anhydrides in an aqueous environment. rsc.org This demonstrates that enzymes other than lipases can also be employed for reactions involving the anhydride group, expanding the toolkit for biocatalytic synthesis.

The general mechanism for lipase-catalyzed reactions involving an anhydride involves the activation of the carboxylic acid (or in this case, the anhydride) by the enzyme. The active site of the lipase (B570770), typically containing a serine residue, attacks one of the carbonyl carbons of the anhydride, leading to the formation of an acyl-enzyme intermediate and the release of a carboxylate molecule. This activated acyl group can then be transferred to a nucleophile, such as an alcohol or an amine.

While the direct enzymatic condensation of two molecules of 2-methylbenzoic acid to form the corresponding anhydride is a less explored route, the successful use of enzymes in reactions with structurally similar anhydrides suggests the potential for such a biocatalytic process. The development of such a method would likely involve the selection of a suitable lipase or other hydrolase and the optimization of reaction conditions, such as solvent, temperature, and water activity, to favor the dehydration reaction over hydrolysis.

The following table summarizes findings from a study on the lipase-catalyzed esterification of glycerol using various anhydrides, including an aromatic analogue of this compound.

Table 1: Lipase-Catalyzed Esterification of Glycerol with Various Anhydrides

| Acyl Donor (Anhydride) | Enzyme | Solvent | Temperature (°C) | Observations | Reference |

|---|---|---|---|---|---|

| Benzoic Anhydride | Chirazyme L-2 | 1,4-Dioxane | 15 | Efficient esterification to form (R)-α-MBG. | pu-toyama.ac.jp |

| p-Methylbenzoic Anhydride | Chirazyme L-2 | 1,4-Dioxane | 15 | Successful enzymatic esterification. | pu-toyama.ac.jp |

| Phenylacetic Anhydride | Chirazyme L-2 | 1,4-Dioxane | 15 | Studied for its effect on enantioselectivity. | pu-toyama.ac.jp |

| Cinnamic Acid Anhydride | Chirazyme L-2 | 1,4-Dioxane | 15 | Used to study the influence of a conjugated double bond. | pu-toyama.ac.jp |

Mechanistic Studies and Reactivity of 2 Methylbenzoic Acid Anhydride

Nucleophilic Acyl Substitution Mechanisms

The generic mechanism proceeds in several steps. Initially, the nucleophile adds to a carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. fiveable.melibretexts.org This is followed by the reformation of the carbonyl double bond, which concurrently leads to the elimination of a carboxylate anion as the leaving group. libretexts.orgmasterorganicchemistry.com If a neutral nucleophile (like an alcohol) is used, a final deprotonation step occurs to yield the neutral product. libretexts.org

A key feature of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. fiveable.me When a nucleophile attacks one of the carbonyl carbons of 2-methylbenzoic acid anhydride (B1165640), the hybridization of the carbon changes from sp² to sp³, resulting in a tetrahedral geometry. libretexts.org This intermediate is an alkoxide, which is inherently unstable and poised to collapse. libretexts.orgmasterorganicchemistry.com

The stability of this tetrahedral intermediate can influence the reaction rate. fiveable.me The collapse of the intermediate is the elimination step of the mechanism. masterorganicchemistry.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen pi bond, and in the process, a leaving group is expelled. libretexts.org For an anhydride, there are two potential leaving groups attached to the original carbonyl carbon (besides the original nucleophile): the R-group (a methyl-substituted phenyl group in this case, which is not a viable leaving group) and the carboxylate group. quora.com The reaction proceeds by expelling the better leaving group.

In the reaction of 2-methylbenzoic acid anhydride with a nucleophile, the 2-methylbenzoate (B1238997) anion serves as the leaving group. libretexts.orgmasterorganicchemistry.com The effectiveness of a species as a leaving group is inversely related to its basicity; weaker bases are better leaving groups. The 2-methylbenzoate anion is a relatively weak base because its negative charge is stabilized by resonance across the two oxygen atoms of the carboxylate functionality. fiveable.mepdx.edu

This resonance stabilization makes the carboxylate a significantly better leaving group than alkoxide (RO⁻) or amide (NH₂⁻) ions, which explains why acid anhydrides are more reactive toward nucleophiles than esters or amides. quora.comquora.com The nucleophilic acyl substitution reaction is essentially an equilibrium process, and the equilibrium favors the side with the weakest base. masterorganicchemistry.com Since the 2-methylbenzoate leaving group is a weaker base than many incoming nucleophiles (or their deprotonated forms), the reaction proceeds favorably to form the substitution product. masterorganicchemistry.com

The presence of the methyl group at the ortho-position (2-position) of the benzoic acid anhydride structure introduces specific steric and electronic effects that modulate its reactivity.

Steric Effects: The 2-methyl group creates steric hindrance around the adjacent carbonyl group. google.comnih.gov This bulkiness can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of the nucleophilic attack. nih.gov Studies on substituted benzoic acids have shown that ortho substituents can significantly reduce reaction yields compared to their meta or para isomers due to this steric crowding. nih.gov In some catalytic processes, this steric hindrance can even prevent the formation of necessary intermediates. nih.gov

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. tcichemicals.com This effect increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. An increase in electron density makes the carbonyl carbon slightly less electrophilic (less positively polarized). iupac.org A decrease in electrophilicity would, in turn, reduce the rate of attack by nucleophiles. However, studies on SN2 reactions suggest that electronic effects can often be the dominating factor influencing reactivity. iupac.org For substituted benzoic anhydrides, the introduction of electron-withdrawing groups has been shown to enhance reactivity, which conversely implies that electron-donating groups like the methyl group may decrease it. tcichemicals.com

Reactions with Nucleophiles

This compound reacts with a variety of nucleophiles, leading to the formation of different carboxylic acid derivatives. fiveable.melibretexts.org These reactions are fundamental in organic synthesis for transferring the 2-methylbenzoyl group. Common nucleophiles include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). libretexts.org

| Nucleophile | Product Type |

| Alcohol (R'OH) | Ester |

| Amine (R'NH₂) | Amide |

| Water (H₂O) | Carboxylic Acid |

Table 1: Illustrative reactions of this compound with common nucleophiles.

The reaction of this compound with an alcohol, known as alcoholysis, yields an ester and 2-methylbenzoic acid as a byproduct. libretexts.orglibretexts.org This is a common and effective method for preparing 2-methylbenzoate esters. savemyexams.com The reaction proceeds via the general nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. libretexts.orglibretexts.org To drive the reaction to completion and neutralize the carboxylic acid byproduct, a weak base such as pyridine (B92270) is often used as a catalyst or solvent. libretexts.orglibretexts.org

The mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons, formation of the tetrahedral intermediate, elimination of the 2-methylbenzoate leaving group, and a final deprotonation of the oxonium ion intermediate, often facilitated by the base catalyst. libretexts.orglibretexts.org

The study of the kinetics and thermodynamics of the esterification of this compound provides insight into the reaction's rate, extent, and energy changes.

Kinetics: The rate of esterification is influenced by several factors. The reaction is generally considered to follow second-order kinetics. mdpi.com

Temperature: Increasing the reaction temperature generally increases the reaction rate constant, leading to a faster formation of the ester. researchgate.net

Catalyst: The reaction can be catalyzed by acids or bases. While acid catalysts can protonate the carbonyl group to increase its electrophilicity, base catalysts (like pyridine) facilitate the deprotonation of the intermediate, accelerating the reaction. libretexts.orguhcl.edu

Steric Hindrance: The steric bulk of both the 2-methyl group on the anhydride and the alkyl group on the alcohol can affect the reaction rate. Bulkier alcohols (tertiary > secondary > primary) will react more slowly. fiveable.me

Leaving Group: The rate is also dependent on the leaving group's ability to depart. The resonance-stabilized 2-methylbenzoate is a good leaving group, facilitating the forward reaction. quora.com

| Factor | Effect on Reaction Rate | Rationale |

| Increasing Temperature | Increases | Provides more kinetic energy for molecules to overcome the activation energy barrier. researchgate.net |

| Presence of Catalyst | Increases | Lowers the activation energy of the reaction. libretexts.orguhcl.edu |

| Increasing Steric Bulk | Decreases | Hinders the nucleophilic attack on the carbonyl carbon. fiveable.me |

Table 2: Factors influencing the kinetics of esterification of this compound.

Thermodynamics: The esterification of an acid anhydride is typically an exothermic process (ΔH < 0). semanticscholar.org The formation of the stable ester and carboxylic acid from the more reactive anhydride is energetically favorable. The feasibility and spontaneity of the reaction are determined by the Gibbs free energy change (ΔG = ΔH - TΔS). Given the exothermic nature of the reaction, the enthalpy term (ΔH) is a major driving force for the spontaneity of the esterification process, especially for forming highly substituted esters. semanticscholar.org The reaction is an equilibrium process; however, the use of a large excess of the alcohol or the removal of one of the products can shift the equilibrium position toward the products, increasing the yield of the desired ester. savemyexams.commasterorganicchemistry.com

Alcoholysis: Ester Formation

Chemoselectivity in Mixed Anhydride Reactions

When this compound is used to generate a mixed anhydride, for instance by reacting with another carboxylic acid, the subsequent reaction with a nucleophile presents a question of chemoselectivity. In such mixed anhydrides, there are two distinct carbonyl centers that can be attacked. The selectivity of the nucleophilic attack is governed by a combination of electronic and steric factors associated with the two acyl groups.

Generally, in a mixed anhydride containing an aromatic and an aliphatic acyl group, the nucleophile will preferentially attack the carbonyl carbon of the aliphatic group. tcichemicals.com This is because the aliphatic carbonyl carbon is typically more electrophilic and less sterically hindered than the aromatic one. However, in the case of mixed anhydrides formed from two different aromatic carboxylic acids, the outcome is more nuanced.

The 2-methyl group on the benzene (B151609) ring of this compound exerts a moderate steric and electronic effect. When forming a mixed anhydride with a less hindered or more electronically activated carboxylic acid, nucleophilic attack would be expected to occur preferentially at the other acyl center. Conversely, if mixed with a more hindered acid, the 2-methylbenzoyl group would be the more accessible site. The precise control of chemoselectivity is a crucial aspect of utilizing mixed anhydrides in complex organic synthesis, often requiring careful selection of reagents and reaction conditions. nih.govnih.gov

Aminolysis: Amide Formationacs.orgresearchgate.net

The general reaction can be summarized as: (2-CH₃C₆H₄CO)₂O + 2 RNH₂ → 2-CH₃C₆H₄CONHR + 2-CH₃C₆H₄COOH·RNH₂

The mechanism proceeds through a tetrahedral intermediate, which subsequently collapses to expel the carboxylate leaving group. libretexts.org

Factors Influencing Reaction Rates (e.g., Basicity of Amine)researchgate.net

Several factors govern the rate of the aminolysis reaction between this compound and an amine. The most significant are the nucleophilicity and steric profile of the amine.

Basicity of the Amine: The nucleophilicity of an amine generally correlates with its basicity. More basic amines are stronger nucleophiles and react more rapidly. researchgate.net Therefore, aliphatic amines are typically more reactive towards this compound than aromatic amines. pharmdbm.com The lone pair of electrons on the nitrogen in aromatic amines, such as aniline, is delocalized into the aromatic ring, reducing its availability for nucleophilic attack. pharmdbm.com

Steric Hindrance: Increased steric bulk on the amine, particularly near the nitrogen atom, will slow down the reaction rate. For example, a bulky secondary amine like diisopropylamine (B44863) will react slower than a less hindered one like diethylamine. Similarly, for primary amines, tert-butylamine (B42293) is less reactive than n-butylamine.

Solvent: The kinetics of aminolysis can be influenced by the solvent. Non-hydroxylic solvents are common for these reactions. rsc.org

Kinetic studies on the aminolysis of benzoic anhydrides with primary amines in dioxane have shown the reaction to be first-order with respect to each reactant. rsc.org The relative reactivity is a balance between the electronic nature (basicity) and steric hindrance of the amine. iitk.ac.inpharmdbm.com

Table 1: Factors Affecting Aminolysis Reaction Rates with this compound

| Factor | Effect on Reaction Rate | Rationale | Example |

|---|---|---|---|

| Amine Basicity | Increases with increasing basicity | Stronger bases are generally stronger nucleophiles. | Aliphatic amines (e.g., Cyclohexylamine) react faster than aromatic amines (e.g., Aniline). pharmdbm.com |

| Steric Hindrance | Decreases with increasing steric bulk | Bulky groups hinder the nucleophilic attack of the amine on the carbonyl carbon. | A primary amine (RNH₂) reacts faster than a sterically similar secondary amine (R₂NH). iitk.ac.in |

| Amine Class | Primary & Secondary > Tertiary | Tertiary amines lack the necessary proton for amide formation. | Diethylamine reacts, while triethylamine (B128534) does not form an amide. fishersci.de |

Hydrolysis: Carboxylic Acid Regenerationacs.orglibretexts.org

This compound, like other carboxylic acid anhydrides, is susceptible to hydrolysis—a reaction with water that cleaves the anhydride bond to regenerate two molecules of the parent carboxylic acid, 2-methylbenzoic acid. libretexts.orglibretexts.org

(2-CH₃C₆H₄CO)₂O + H₂O → 2 (2-CH₃C₆H₄COOH)

This reaction is often undesirable as it consumes the anhydride and leads to contamination of the product with the corresponding carboxylic acid. libretexts.org The rate of hydrolysis is significantly affected by pH, being accelerated by both acidic and basic conditions.

Susceptibility to Moisture and Implications for Storage

The propensity of this compound to undergo hydrolysis means it is classified as moisture-sensitive. sigmaaldrich.comthermofisher.com This has direct and important implications for its handling and storage. To maintain its chemical integrity, the compound must be protected from atmospheric moisture. fishersci.comcdhfinechemical.com Standard laboratory practice dictates storing this compound in tightly sealed containers in a dry environment, often under an inert atmosphere such as nitrogen or argon. sigmaaldrich.comthermofisher.com Failure to do so will result in gradual conversion to 2-methylbenzoic acid, reducing the purity and reactivity of the anhydride for its intended purpose.

Table 2: Storage Recommendations for this compound

| Condition | Recommendation | Reason |

|---|---|---|

| Container | Tightly closed/sealed | To prevent ingress of atmospheric moisture. sigmaaldrich.comcdhfinechemical.com |

| Atmosphere | Store in a dry place, under inert gas (e.g., N₂) | To minimize contact with water vapor. sigmaaldrich.comfishersci.com |

| Hazards of Improper Storage | Gradual hydrolysis to 2-methylbenzoic acid | Loss of purity and reactivity. libretexts.org |

Mechanistic Pathways of Hydrolysis

The hydrolysis of this compound can proceed through several mechanistic pathways, primarily uncatalyzed and acid-catalyzed routes.

Uncatalyzed Hydrolysis: In neutral water, the reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons. This forms a tetrahedral intermediate which then collapses, with the departure of a 2-methylbenzoate ion as the leaving group. A final proton transfer step yields the two molecules of 2-methylbenzoic acid. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the reaction rate is significantly increased. Kinetic studies on substituted benzoic anhydrides have shown that the mechanism can be complex, often involving a mix of A1 and A2 pathways depending on the reaction conditions and the nature of the substituent on the benzene ring. rsc.orgrsc.orgrsc.org

A2 Mechanism: This bimolecular pathway is analogous to the uncatalyzed reaction, but begins with the protonation of one of the carbonyl oxygen atoms. This protonation makes the carbonyl carbon much more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is the dominant pathway in dilute acid. rsc.org

A1 Mechanism: This unimolecular pathway becomes more significant at higher acid concentrations and for anhydrides with electron-releasing substituents, such as the 2-methyl group. rsc.orgrsc.org It involves the rate-determining formation of a resonance-stabilized acylium ion, which is then rapidly captured by water. The electron-donating methyl group helps to stabilize the positive charge on the acylium ion intermediate, favoring this pathway.

Studies on p-toluic anhydride, a constitutional isomer of 2-methylbenzoic acid, have confirmed that it hydrolyzes predominantly by the A1 mechanism in water. rsc.org It is therefore highly probable that this compound behaves similarly, with its hydrolysis mechanism shifting from A2 to A1 upon increasing acid concentration or temperature. rsc.org

Catalysis in this compound Reactions

Catalysis plays a crucial role in modulating the reactivity of this compound, enabling a range of important transformations such as acylations, esterifications, and lactonizations under specific conditions.

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions to introduce a 2-methylbenzoyl group onto an aromatic ring. These reactions typically require a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or zinc chloride (ZnCl₂), to activate the anhydride. chemistryjournals.netsemanticscholar.org The Lewis acid coordinates to one of the carbonyl oxygen atoms, polarizing the C=O bond and generating a highly electrophilic acylium ion or a potent acylium-ion-like complex. mdpi.com This electrophile is then attacked by the electron-rich aromatic substrate, followed by deprotonation to restore aromaticity and yield the aromatic ketone product. researchgate.net The use of more than a stoichiometric amount of the Lewis acid is often necessary because it complexes with both the starting anhydride and the ketone product. chemistryjournals.net

In contrast to acid-catalyzed reactions, base-catalyzed processes involving this compound are fundamental to the synthesis of esters and macrolactones, particularly under mild conditions. This is exemplified by the Shiina esterification or macrolactonization, which often employs a substituted benzoic anhydride. researchgate.netresearchgate.net

The catalytic system typically involves a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), and a stoichiometric base, such as triethylamine (Et₃N). nih.govacs.org

The mechanism proceeds as follows:

DMAP, being a superior nucleophile to the alcohol, attacks one of the carbonyl carbons of the anhydride. wikipedia.org

This leads to the displacement of a 2-methylbenzoate anion and the formation of a highly reactive N-(2-methylbenzoyl)pyridinium intermediate. This intermediate is significantly more electrophilic than the original anhydride. wikipedia.org

The alcohol (for esterification) or an intramolecular hydroxyl group (for lactonization) then attacks the activated acylpyridinium species. nih.gov

Triethylamine acts as a Brønsted base to deprotonate the attacking alcohol, increasing its nucleophilicity, and to neutralize the 2-methylbenzoic acid byproduct, driving the reaction to completion. acs.orgnih.gov

This methodology is particularly powerful for the synthesis of sterically hindered esters and for macrocyclizations, where high-dilution conditions are used to favor the intramolecular reaction. researchgate.netresearchgate.net 4-(Dimethylamino)pyridine 1-oxide (DMAPO) can also be used as an effective nucleophilic catalyst in these transformations. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the 2-Methylbenzoic acid anhydride (B1165640) molecule. Due to the symmetrical nature of the compound, with two identical 2-methylbenzoyl units, the NMR spectra are simplified, as corresponding nuclei on both halves of the molecule are chemically equivalent.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 2-Methylbenzoic acid anhydride is characterized by distinct signals corresponding to the aromatic and methyl protons. The aromatic region typically displays a complex multiplet pattern arising from the four non-equivalent protons on each benzene (B151609) ring. The ortho-position of the methyl group influences the electronic environment of the adjacent protons, leading to predictable shifts. The methyl group protons, being attached to the aromatic ring, appear as a sharp singlet in the upfield region of the spectrum.

Based on established principles and data from analogous structures, the expected chemical shifts (δ) are detailed below. The protons are designated H-3 to H-6, starting from the carbon adjacent to the carbonyl-substituted carbon, and the methyl protons as -CH₃.

| Proton Designation | Expected Chemical Shift (δ) (ppm) | Multiplicity |

| Aromatic (H-3 to H-6) | 7.20 - 8.10 | Multiplet (m) |

| Methyl (-CH₃) | ~2.50 | Singlet (s) |

Note: The specific shifts and coupling constants for the aromatic protons (H-3, H-4, H-5, H-6) would require high-resolution analysis to resolve the individual doublet of doublets or triplets.

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. Each chemically distinct carbon atom gives rise to a separate signal. Due to the molecule's symmetry, eight signals are anticipated: six for the aromatic carbons, one for the methyl carbon, and one for the carbonyl carbon. The carbonyl carbon is significantly deshielded and appears at the far downfield end of the spectrum, a characteristic feature of anhydride functionalities. nih.gov The quaternary carbons (C-1, C-2, and C=O) are typically observed as weaker signals.

| Carbon Designation | Expected Chemical Shift (δ) (ppm) |

| Carbonyl (C=O) | ~162 |

| Aromatic (C-1, C-2) | 125 - 142 |

| Aromatic (C-3, C-4, C-5, C-6) | 125 - 135 |

| Methyl (-CH₃) | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, significant cross-peaks would be observed between the vicinal aromatic protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their connectivity around the benzene ring. No correlation would be seen for the singlet methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.50 ppm) to the methyl carbon signal (~21 ppm). It would also show correlations between each aromatic proton signal and its corresponding aromatic carbon signal within the 125-135 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps piece together the molecular framework. Key expected correlations for this compound would include:

A correlation from the methyl protons (-CH₃) to the adjacent aromatic carbons (C-2 and C-1).

Correlations from the aromatic protons (e.g., H-6) to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group.

Correlations between aromatic protons and their neighboring carbons two and three bonds away, further confirming the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Carbonyl Stretching Frequencies

A defining characteristic of acid anhydrides in an IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands. libretexts.org This feature arises from the symmetric and asymmetric stretching modes of the two coupled carbonyl groups. For this compound, these two strong absorption bands are observed at approximately 1784 cm⁻¹ and 1719 cm⁻¹. oup.com The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. libretexts.org This double peak in the carbonyl region is a highly diagnostic indicator for the anhydride functional group.

Vibrational Analysis and Assignment of Functional Groups

Beyond the prominent carbonyl signals, the IR spectrum of this compound displays several other characteristic absorptions that confirm its structure. These include stretching vibrations for the aromatic C-H bonds and C=C bonds, as well as vibrations associated with the methyl group.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Functional Group |

| Asymmetric C=O Stretch | 1784 | Anhydride |

| Symmetric C=O Stretch | 1719 | Anhydride |

| Aromatic C-H Stretch | ~3074 | Aromatic Ring |

| Aromatic C=C Bending | 1700 - 1500 | Aromatic Ring |

| C-H Bending | 1456, 1381 | Methyl Group |

| C-O Stretch | 1320 - 1000 | Anhydride |

| Aromatic C-H Bending (o-substituted) | ~733 | Aromatic Ring |

The presence of a band around 733 cm⁻¹ is indicative of the ortho-substitution pattern on the benzene rings. oup.com The various C-O stretching vibrations of the anhydride bridge typically appear in the fingerprint region between 1320 and 1000 cm⁻¹. orgchemboulder.com

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The exact mass of this compound is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). This precise value is crucial for distinguishing it from other compounds with the same nominal mass. nih.gov The theoretically calculated exact mass for the molecular formula C₁₆H₁₄O₃ is 254.0943 Da. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₃ | nih.gov |

| Molecular Weight (g/mol) | 254.28 | nih.gov |

| Exact Mass (Da) | 254.094294304 | nih.gov |

In electron ionization mass spectrometry (EI-MS), this compound undergoes characteristic fragmentation, providing valuable structural information. Aromatic anhydrides typically exhibit cleavage on either side of the carbonyl groups. scribd.com The mass spectrum of this compound is distinguished by a prominent base peak at a mass-to-charge ratio (m/z) of 119. nih.govnist.gov This peak corresponds to the formation of the stable 2-methylbenzoyl cation. scribd.com

Another significant fragment is observed at m/z 91, which arises from the loss of carbon monoxide (CO) from the 2-methylbenzoyl cation, resulting in the formation of the tolyl cation. nih.govscribd.com The presence of the methyl group in the ortho position can influence fragmentation pathways, a phenomenon known as the "ortho effect," which can lead to unique rearrangement processes compared to its meta and para isomers. scribd.comnist.gov

| m/z Value | Proposed Fragment Ion | Formula | Reference |

|---|---|---|---|

| 254 | Molecular Ion [M]⁺ | [C₁₆H₁₄O₃]⁺ | nist.gov |

| 119 | 2-Methylbenzoyl cation (Base Peak) | [C₈H₇O]⁺ | nih.gov |

| 118 | Loss of a hydrogen from the 2-methylbenzoyl cation | [C₈H₆O]⁺ | nih.gov |

| 91 | Tolyl cation (from loss of CO from m/z 119) | [C₇H₇]⁺ | nih.gov |

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique that determines the precise positions of atoms within a crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through a single crystal. carleton.edu While specific crystallographic data for this compound is not widely published, analysis of closely related substituted benzoic anhydrides, such as 3-acetoxy-2-methylbenzoic anhydride and 2,4,6-trimethylbenzoic anhydride, provides insight into its expected structural characteristics. nih.govnih.govacs.org

These studies show that the anhydride molecule is generally not planar. The two methylbenzoyl groups are twisted relative to each other, with a significant dihedral angle between the planes of the aromatic rings. nih.gov The C=O and C-O bond lengths within the anhydride linkage are distinct, reflecting their double and single bond character, respectively. nih.gov

| Parameter | Typical Value | Compound Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c or C2/c | nih.govnih.gov |

| Dihedral Angle (between aromatic rings) | ~50-60° | nih.gov |

| C=O Bond Length | ~1.19 Å | nih.gov |

| C-O (anhydride) Bond Length | ~1.40 Å | nih.gov |

Additionally, π···π stacking interactions between the aromatic rings of neighboring molecules can play a role in the crystal packing. nih.gov The presence and geometry of these interactions are dependent on the specific substitution pattern and the resulting molecular arrangement in the crystal. For example, analysis of 3-acetoxy-2-methylbenzoic anhydride indicates stabilization from both C-H···O and π···π interactions, whereas the structure of 2,4,6-trimethylbenzoic anhydride features C-H···π interactions but no close π···π stacking. nih.govnih.gov

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound.

Gas Chromatography (GC) is frequently used for the analysis of volatile and thermally stable compounds like this compound. It is often employed to determine the purity of the compound. fishersci.com When coupled with a mass spectrometer (GC-MS), it allows for the separation of the anhydride from any impurities, followed by its confident identification based on its mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound. Methods developed for the parent compound, benzoic anhydride, typically utilize reverse-phase columns. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water, allowing for effective separation and quantification. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector. sielc.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the non-volatile analysis of this compound. It provides a robust and precise method for determining the purity of the final product and quantifying it in various matrices. The primary impurity of concern is 2-methylbenzoic acid, which can form via hydrolysis of the anhydride upon exposure to moisture.

Detailed research findings indicate that reversed-phase HPLC (RP-HPLC) is the most effective mode of separation for aromatic anhydrides and their corresponding carboxylic acids. In a typical RP-HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analytes between the two phases. This compound, being more non-polar than its hydrolysis product, 2-methylbenzoic acid, will have a stronger affinity for the stationary phase and thus a longer retention time.

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often buffered to an acidic pH (e.g., using phosphoric acid or perchloric acid). epa.govresearchgate.net The acidic conditions suppress the ionization of the carboxylic acid group in 2-methylbenzoic acid, leading to better peak shape and more reproducible retention times. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in both the anhydride and the acid exhibit strong absorbance. sielc.comsielc.com

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound at known concentrations and plotting the detector response (peak area) against concentration. This allows for the precise determination of the anhydride's concentration in an unknown sample and the calculation of its purity, often expressed as a weight percentage (% w/w).

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 275 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Typical Retention Time (Analyte) | ~8.5 min (this compound), ~4.2 min (2-Methylbenzoic acid) |

Gas Chromatography (GC) for Volatile Byproducts and Reaction Monitoring

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for monitoring the synthesis of this compound and identifying volatile byproducts. nih.gov While the anhydride itself has a relatively high boiling point, it is amenable to GC analysis, often with a high-temperature capillary column. nih.gov The primary application of GC in this context is to monitor the disappearance of starting materials, such as 2-methylbenzoyl chloride, and to quantify residual solvents or volatile impurities.

A significant challenge in the GC analysis of carboxylic acids, such as the potential impurity 2-methylbenzoic acid, is their high polarity, which can lead to poor peak shape (tailing) and low response on standard non-polar GC columns. colostate.edu To overcome this, derivatization is a common strategy. gcms.cz Acidic impurities can be converted into more volatile and less polar esters, typically methyl esters, through reaction with a derivatizing agent like diazomethane (B1218177) or a methanol/sulfuric acid mixture. oup.comsci-hub.se This procedure allows for the sensitive and accurate quantification of acidic byproducts alongside other volatile components.

For reaction monitoring, aliquots can be taken from the reaction mixture over time, derivatized if necessary, and injected into the GC. This allows for tracking the consumption of reactants and the formation of the anhydride product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range for organic compounds. For definitive identification of unknown byproducts, a mass spectrometer (MS) is coupled to the GC (GC-MS), providing mass spectra that act as molecular fingerprints for compound identification. researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 310 °C (FID) |

| Derivatization | Esterification (e.g., with BF3/Methanol) for acidic byproduct analysis |

| Analytes | This compound, 2-Methylbenzoic acid (as methyl ester), 2-Methylbenzoyl chloride |

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their motion and interactions at an atomic level.

The conformational flexibility of 2-methylbenzoic acid anhydride (B1165640) is primarily dictated by the rotational freedom around the C-O-C anhydride linkage and the C-C bonds connecting the carbonyl groups to the phenyl rings. Studies on simpler carboxylic acid anhydrides, such as formic anhydride and acetic anhydride, have shown that these molecules often adopt non-planar structures. researchgate.netdntb.gov.ua For instance, computational and microwave spectroscopy studies on formic acetic anhydride revealed a twisted conformation where the formyl and acetyl groups are rotated out of the C-O-C plane. researchgate.net

For 2-methylbenzoic acid anhydride, the two 2-methylphenyl groups introduce significant steric hindrance, which would strongly influence the preferred dihedral angles. It is anticipated that the molecule would adopt a conformation that minimizes the steric clash between the bulky aromatic rings and the methyl groups. This would likely result in a non-planar arrangement of the two benzoyl moieties relative to each other. The flexibility of the anhydride bridge allows for a range of conformations, and the energy landscape would likely feature several local minima corresponding to different rotational isomers. The presence of the methyl groups in the ortho position restricts the rotation of the phenyl rings, making the molecule more rigid compared to unsubstituted benzoic anhydride.

In the solution and solid states, the behavior of this compound is governed by a variety of intermolecular interactions. MD simulations and solid-state NMR studies on related benzoic acid derivatives provide a framework for understanding these interactions. researchgate.netucl.ac.ukresearchgate.netrsc.org

In solution, the nature of the solvent plays a critical role. In apolar solvents, benzoic acid derivatives have a strong tendency to form hydrogen-bonded dimers. ucl.ac.uk While this compound lacks the hydroxyl group necessary for such dimerization, its carbonyl oxygen atoms are potent hydrogen bond acceptors. Therefore, in protic solvents or in the presence of hydrogen bond donors, it would engage in significant intermolecular hydrogen bonding. In aprotic polar solvents, dipole-dipole interactions would be predominant.

MD simulations of benzoic acid in confined spaces have demonstrated that confinement can significantly impact the liquid's collective dynamics and promote aggregation. rsc.org Similarly, the interactions of this compound with surfaces or within macromolecular cavities would be influenced by a combination of van der Waals forces, electrostatic interactions, and potential hydrogen bonding with surface functional groups. Solid-state NMR studies on benzoic acid adsorbed on metal oxide surfaces have shown that it can react to form surface benzoates, indicating the reactivity of the carboxylic group. researchgate.net This suggests that the anhydride linkage in this compound could also be susceptible to reactions at interfaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a particular property. dergipark.org.trresearchgate.netnih.govnih.gov While no specific QSAR models for derivatives of this compound are available in the literature, the principles can be illustrated using studies on other benzoic acid derivatives. These models are crucial in drug discovery and materials science for designing new molecules with enhanced or desired properties.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be steric, electronic, hydrophobic, or topological in nature. Statistical methods are then used to build a mathematical model that relates these descriptors to the activity.

For instance, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed the importance of lipophilic parameters for their antimicrobial potential. dergipark.org.tr Another study on 2-phenylamino-benzoic acid derivatives with anti-inflammatory and analgesic activities showed a significant influence of 3D molecular descriptors on their biological function. researchgate.netjocpr.com

Should a particular biological activity or property of this compound derivatives be identified, a QSAR model could be developed. The descriptors would likely include:

Steric descriptors: Such as molecular volume, surface area, and specific substituent parameters (e.g., Taft steric parameters) to account for the influence of the size and shape of substituents on the aromatic rings.

Electronic descriptors: Including dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO) to model electrostatic interactions and reactivity. The nature and position of substituents (electron-donating or electron-withdrawing) would significantly alter these properties.

Hydrophobic descriptors: Like the partition coefficient (logP), which is crucial for predicting how a molecule interacts with biological membranes and hydrophobic pockets of enzymes.

Topological descriptors: Which describe the connectivity and branching of the molecular structure.

The following tables present hypothetical data structures that would be used in a QSAR study of this compound derivatives, based on examples from related compound series.

Table 1: Example of a Dataset for a QSAR Study of Hypothetical this compound Derivatives

| Compound ID | Substituent (R) | Experimental Activity (pIC50) | logP | Molecular Weight ( g/mol ) |

| 1 | H | 5.2 | 3.1 | 254.28 |

| 2 | 4-Cl | 5.8 | 3.8 | 323.17 |

| 3 | 4-NO2 | 6.1 | 3.0 | 344.27 |

| 4 | 4-OCH3 | 5.4 | 3.2 | 314.33 |

| 5 | 3,5-di-F | 5.9 | 3.5 | 290.27 |

Table 2: Example of a QSAR Model Equation and its Statistical Parameters (Illustrative)

A hypothetical QSAR model could take the form of a multiple linear regression (MLR) equation:

pIC50 = c0 + c1(logP) + c2(Molecular_Volume) + c3*(LUMO_Energy)

| Parameter | Value |

| Regression Coefficients | |

| c0 (intercept) | 1.52 |

| c1 (for logP) | 0.45 |

| c2 (for Molecular Volume) | -0.01 |

| c3 (for LUMO Energy) | -0.89 |

| Statistical Measures | |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| F-statistic | 45.6 |

| p-value | < 0.001 |

This table is for illustrative purposes only and does not represent real data for this compound derivatives.

Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent or effective compounds. The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA can further provide a visual representation of the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. mdpi.compku.edu.cnsci-hub.semdpi.com

Research Applications of 2 Methylbenzoic Acid Anhydride and Its Derivatives

Reagent in Complex Organic Synthesis